molecular formula C19H17N3O B2438886 N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 358984-41-5

N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B2438886
CAS No.: 358984-41-5
M. Wt: 303.365
InChI Key: ZQFQZDMKMLSMPC-ZHZULCJRSA-N
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Description

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a chemical compound with the molecular formula C19H17N3O. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group.

Properties

IUPAC Name

N-[(Z)-(2-methylphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-15-8-2-3-9-16(15)14-20-21-19(23)17-10-4-5-11-18(17)22-12-6-7-13-22/h2-14H,1H3,(H,21,23)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFQZDMKMLSMPC-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzenecarbohydrazide with 2-methylbenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by a hydrazone linkage between a benzohydrazide core and a pyrrole moiety, with a substituted methylphenyl group. Its molecular formula is C₁₃H₁₃N₃O, and it can be synthesized through the condensation reaction of benzohydrazide with an appropriate aldehyde, typically 2-methylbenzaldehyde, under reflux conditions in solvents like ethanol or methanol .

Antimicrobial Activity

Research indicates that derivatives of benzohydrazide, including N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens like Aspergillus species. The Minimum Inhibitory Concentration (MIC) values suggest that certain derivatives possess potent antibacterial effects .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using methods such as the DPPH radical scavenging assay. Compounds containing the benzohydrazide moiety have demonstrated considerable ability to neutralize free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Anticancer Activity

Recent studies have explored the anticancer properties of benzohydrazide derivatives. The unique structural features of this compound may contribute to its efficacy against cancer cell lines. Molecular docking studies suggest that it may interact with specific protein targets involved in cancer progression, although further in vivo studies are required to confirm these findings .

Photophysical Properties

The compound's unique structure allows for interesting photophysical properties that can be exploited in material science. Its potential applications include use in organic light-emitting diodes (OLEDs) and as a dye-sensitized material in solar cells due to its ability to absorb light effectively and facilitate electron transfer processes .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes may exhibit enhanced catalytic properties or serve as precursors for materials with specific electronic or magnetic characteristics .

Case Studies and Research Findings

StudyFocusFindings
Sherine et al., 2017Antimicrobial ActivityDemonstrated significant antibacterial effects against S. aureus and E. coli; MIC values indicated high potency .
MDPI Research, 2021Antioxidant PropertiesShowed effective radical scavenging activity using DPPH assay; potential for therapeutic applications in oxidative stress .
Recent Molecular Docking StudiesAnticancer ActivityIdentified potential interactions with cancer-related proteins; requires further validation through biological assays .

Mechanism of Action

The mechanism of action of N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
  • N’-[(Z)-(2-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Uniqueness

N’-[(Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrrole and hydrazide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide, also known by its CAS number 358984-41-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₁₇N₃O
  • Molar Mass : 303.36 g/mol
  • Density : 1.12 ± 0.1 g/cm³ (predicted)
  • pKa : 11.48 ± 0.46 (predicted) .

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and 2-methylbenzaldehyde. The reaction is carried out in a suitable solvent such as ethanol under reflux conditions, resulting in the formation of the desired hydrazone derivative .

Antioxidant Activity

Hydrazones, including this compound, are recognized for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases .

Enzyme Inhibition Studies

Recent studies have highlighted the inhibitory effects of similar hydrazone compounds on various enzymes:

  • Monoamine Oxidase (MAO) : Compounds structurally related to this compound have shown significant inhibitory activity against MAO-A and MAO-B, which are important targets in treating neurodegenerative disorders .
    CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
    3o1.543.64
    3a3.355.69

Neuroprotective Effects

The neuroprotective potential of this compound has been suggested through its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of hydrazones:

  • The presence of specific substituents on the aromatic rings can enhance enzyme inhibition.
  • For instance, modifications at the para position of the benzaldehyde moiety have been shown to increase MAO-A inhibition significantly .

Case Studies

In a recent study examining a series of hydrazones, including derivatives similar to this compound, researchers found that certain modifications led to enhanced inhibitory effects against both AChE and MAOs. This suggests that further exploration of structural modifications could yield more potent derivatives for therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing N'-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide and its metal complexes?

Answer:
The compound is synthesized via Schiff base condensation between 2-(1H-pyrrol-1-yl)benzohydrazide and 2-methylbenzaldehyde under reflux in ethanol. For metal complexes (e.g., Cu(II)), stoichiometric reactions with metal salts like copper acetate in ethanol are employed. The reaction is monitored via TLC, and purification involves column chromatography (chloroform:petroleum ether, 8:2) . Crystallization from ethanol yields single crystals suitable for X-ray diffraction.

Basic: How is the structural configuration (E/Z isomerism) of this benzohydrazide derivative confirmed experimentally?

Answer:
The E configuration is determined via X-ray crystallography by analyzing bond lengths (C=N: 1.26–1.29 Å) and torsion angles . Spectroscopic methods like IR (C=N stretch at ~1591 cm⁻¹) and NMR (absence of exchange broadening in DMSO-d₆) corroborate the configuration. For dynamic systems, variable-temperature NMR or NOESY can resolve isomerization behavior .

Advanced: What crystallographic challenges arise during refinement, and how are they addressed?

Answer:
Challenges include resolving disorder in flexible moieties (e.g., pyrrole rings) and modeling hydrogen-bonding networks. SHELXL (via SHELX suite) is preferred for small-molecule refinement due to robust constraints and twin refinement capabilities . Hydrogen bonds are validated using Olex2 or PLATON, with graph-set analysis (e.g., R₂²(8) motifs) to classify packing motifs . For twinned crystals, SHELXL’s TWIN/BASF commands improve convergence .

Advanced: How can protein-binding interactions of this compound be evaluated?

Answer:
Multi-spectroscopic approaches are used:

  • Fluorescence quenching : Measure Stern-Volmer constants to assess binding affinity with bovine serum albumin (BSA) .
  • Circular dichroism (CD) : Detect conformational changes in BSA upon ligand binding.
  • Molecular docking : AutoDock Vina or GROMACS simulate binding poses, with validation via RMSD/RMSF analysis .
    Contradictions in binding constants (e.g., static vs. dynamic quenching) are resolved via time-resolved fluorescence .

Advanced: What computational strategies predict electronic properties and reactivity?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • TD-DFT : Simulate UV-Vis spectra (λmax ~310 nm) and compare with experimental data .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π, F⋯π) using CrystalExplorer .

Advanced: How is metabolic stability assessed, and what pathways dominate?

Answer:

  • In vitro microsomal assays : Incubate with pig liver microsomes, followed by LC-MS/MS to detect oxidative (e.g., hydroxylation) and hydrolytic (benzaldehyde + hydrazide) metabolites .
  • Kinetic studies : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using Michaelis-Menten parameters .
  • Stability contradictions : pH-dependent hydrolysis (e.g., faster in acidic conditions) requires buffered incubation systems .

Advanced: How do supramolecular interactions influence crystal packing and solubility?

Answer:
Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O) and weak interactions (C–F⋯π) govern packing. For example, infinite chains in orthorhombic Pbca systems reduce solubility . Solubility is modulated by introducing polar substituents (e.g., –OH, –NO₂) or co-crystallizing with hydrophilic counterions .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) with standardized protocols.
  • Structural analogs : Compare substituent effects (e.g., nitro vs. methoxy groups) to identify pharmacophores .
  • Meta-analysis : Pool data from docking, QSAR, and in vitro assays to prioritize high-confidence targets .

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